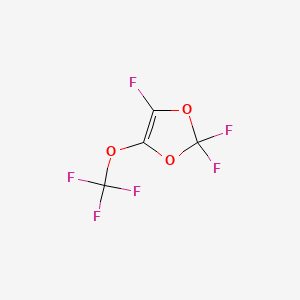
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- is a fluorinated organic compound with the molecular formula C4F6O3 . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions . This compound is often used in the production of fluoropolymers and other specialized materials due to its exceptional characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- typically involves the reaction of tetrafluoroethylene with specific fluorinated alcohols under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. One common method is the co-polymerization of tetrafluoroethylene with 2,2,4-trifluoro-5-(trifluoromethoxy)-1,3-dioxole to produce high-performance fluoropolymers . These processes are conducted in specialized reactors designed to handle the highly reactive and corrosive nature of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Polymerization: It can be polymerized with other monomers to form copolymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, bases, and other nucleophiles . Reaction conditions often involve elevated temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various fluorinated polymers and copolymers, which are used in a wide range of industrial applications .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- exerts its effects is primarily through its ability to form stable and inert polymers . The molecular targets and pathways involved include interactions with other fluorinated compounds and the formation of strong carbon-fluorine bonds . These interactions contribute to the compound’s high stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4-Trifluoro-5-(trifluoromethoxy)-1,3-dioxole
- Poly(tetrafluoroethylene-co-2,2,4-trifluoro-5-trifluoromethoxy-1,3-dioxole)
Uniqueness
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- is unique due to its combination of high thermal stability, chemical resistance, and ability to form high-performance polymers . These properties make it distinct from other similar compounds and highly valuable in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
161611-74-1 |
|---|---|
Molekularformel |
C4F6O3 |
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
2,2,4-trifluoro-5-(trifluoromethoxy)-1,3-dioxole |
InChI |
InChI=1S/C4F6O3/c5-1-2(12-3(6,7)8)13-4(9,10)11-1 |
InChI-Schlüssel |
JSGITCLSCUKHFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(OC(O1)(F)F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)
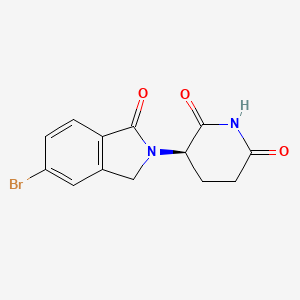
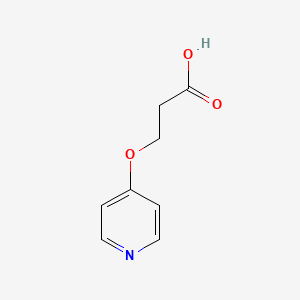
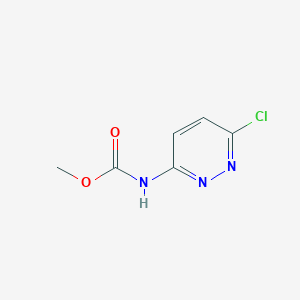
![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
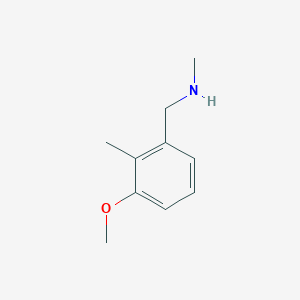
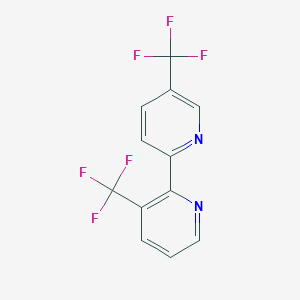
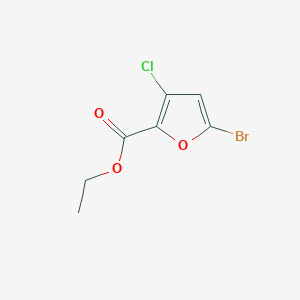
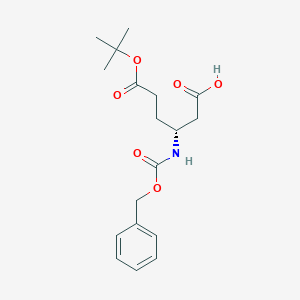
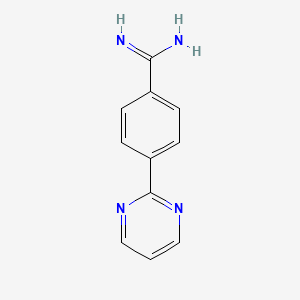
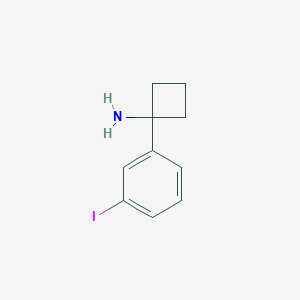
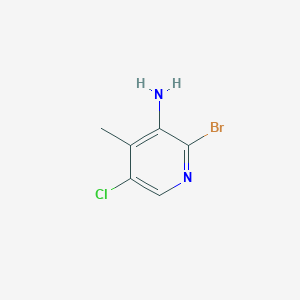
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)
